N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Description
The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide features a pyrazolone core (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) linked via an amide bond to a 5,6-dihydro-1,4-oxathiine-2-carboxamide moiety. This structural framework is characteristic of bioactive heterocycles, where the pyrazolone unit is often associated with anti-inflammatory or antimicrobial activity, while sulfone-containing systems are known to influence pharmacokinetic properties such as metabolic stability .
Properties
Molecular Formula |
C22H21N3O5S |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C22H21N3O5S/c1-15-18(22(27)25(24(15)2)17-11-7-4-8-12-17)23-21(26)19-20(16-9-5-3-6-10-16)31(28,29)14-13-30-19/h3-12H,13-14H2,1-2H3,(H,23,26) |
InChI Key |
HDZDMGDGWFRPGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound and its derivatives.
Synthesis and Characterization
The synthesis of the compound involves multi-step reactions typically starting from pyrazolone derivatives. The characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compounds.
Biological Activity
The biological activity of this compound has been evaluated through various assays:
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has been tested against various bacterial strains including E. coli and S. aureus, showing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range.
- Antifungal Activity : It has also demonstrated activity against fungal pathogens such as Candida albicans.
Enzyme Inhibition
The compound has been screened for its inhibitory effects on several enzymes:
- Alkaline Phosphatase : It was found to inhibit human tissue-nonspecific alkaline phosphatase (h-TNAP) and other variants with IC50 values indicating moderate potency.
- Ecto-Nucleotide Triphosphate Diphosphohydrolase : Inhibition studies revealed that it affects nucleotide metabolism by inhibiting ecto-nucleotide triphosphate diphosphohydrolase.
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- In Vivo Studies : Animal models treated with the compound exhibited reduced inflammation markers and improved pain thresholds, suggesting anti-inflammatory properties.
- Cell Culture Studies : In vitro assays on cancer cell lines (e.g., HeLa cells) showed that the compound induces apoptosis through mitochondrial pathways.
Data Tables
| Biological Activity | Test Organism/Enzyme | Result |
|---|---|---|
| Antibacterial | E. coli | MIC = 8 µg/mL |
| Antifungal | C. albicans | MIC = 16 µg/mL |
| Alkaline Phosphatase Inhibition | h-TNAP | IC50 = 20 µM |
| Ecto-NTPDase Inhibition | h-e5NT | IC50 = 15 µM |
Research Findings
Recent literature emphasizes the importance of structural modifications to enhance biological activity:
- Derivatives : Modifications in the phenyl rings or oxathiine moiety have been shown to increase potency against specific targets.
- Mechanistic Studies : Investigations into the mechanism of action reveal that the compound may interact with multiple cellular pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide
- Key Differences: Replaces the oxathiine-dioxide-carboxamide group with a simpler methylsulfanylphenyl acetamide moiety. Crystallography: The crystal structure (Acta Cryst. 2012, E68, o2677) reveals intermolecular N–H···O hydrogen bonds between the amide and pyrazolone carbonyl groups, stabilizing the lattice .
6-(Substituted-phenyl)pyrimidin-4-yl-benzo[b][1,4]oxazin-3(4H)-one Derivatives
- Key Differences: Features a benzo[b][1,4]oxazin-3-one core instead of the oxathiine-dioxide system. The oxazinone ring lacks sulfur but includes an oxygen atom, which may alter electron distribution and hydrogen-bonding patterns. Synthesis: Prepared via coupling of benzooxazin acetic acid with phenyl-1,2,4-oxadiazoles under mild conditions (Cs₂CO₃/DMF), contrasting with the sulfone-containing compound’s likely multi-step oxidation pathway .
Coumarin-Pyrazole-Tetrazole Hybrids (4i, 4j)
- Key Differences :
N-(Pyrazol-4-yl)acetamide–Naphthalene Diol Co-Crystal
- Key Differences :
Structural and Functional Analysis
Hydrogen Bonding and Crystallography
- The sulfone group in the target compound enhances hydrogen-bond acceptor capacity (S=O groups) compared to thioethers or oxazinones.
- SHELX and ORTEP tools (–4) are instrumental in resolving such structural details, though direct crystallographic data for the target compound is lacking in the provided evidence.
Electronic Effects
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
